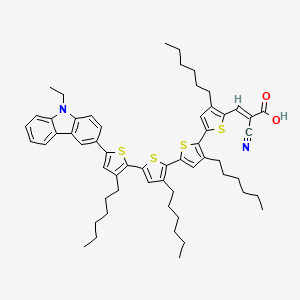
Diironnonacarbonyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diironnonacarbonyl, also known as iron enneacarbonyl, is an organometallic compound with the formula Fe₂(CO)₉. This compound is an important reagent in organometallic chemistry and is occasionally used in organic synthesis. It is a more reactive source of iron(0) than iron pentacarbonyl (Fe(CO)₅). This compound appears as micaceous orange crystals and is virtually insoluble in all common solvents .
Vorbereitungsmethoden
Diironnonacarbonyl is typically synthesized through the photolysis of an acetic acid solution of iron pentacarbonyl. The reaction proceeds as follows: [ 2 \text{Fe(CO)}_5 \rightarrow \text{Fe}_2(\text{CO})_9 + \text{CO} ] This method produces this compound in good yield . Industrial production methods are similar, involving the controlled photolysis of iron pentacarbonyl under specific conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Diironnonacarbonyl undergoes various chemical reactions, including:
Oxidative Addition: For example, the oxidative addition of allyl bromide to this compound gives the allyl iron(II) derivative.
Substitution Reactions: This compound can react with phenylsilanes to form triply bridged diiron complexes.
Thermal Decomposition: This compound can decompose thermally to produce iron nanoparticles.
Common reagents used in these reactions include allyl bromide and phenylsilanes, and the reactions are typically conducted in tetrahydrofuran (THF) slurries . Major products formed from these reactions include various iron complexes and iron nanoparticles.
Wissenschaftliche Forschungsanwendungen
Diironnonacarbonyl has several scientific research applications:
Wirkmechanismus
The mechanism of action of diironnonacarbonyl involves the formation of iron-carbonyl bonds. The compound consists of a pair of Fe(CO)₃ centers linked by three bridging CO ligands. Theoretical analyses suggest the absence of a direct Fe-Fe bond, proposing instead an Fe-C-Fe three-center-two-electron “banana bond” for one of the bridging carbonyls . This unique bonding structure contributes to its reactivity and utility in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Diironnonacarbonyl is unique among iron carbonyls due to its low solubility and reactivity. Similar compounds include:
Iron Pentacarbonyl (Fe(CO)₅): A more common and less reactive source of iron(0).
Triiron Dodecacarbonyl (Fe₃(CO)₁₂): Another iron carbonyl with different reactivity and solubility properties.
Dimanganese Decacarbonyl (Mn₂(CO)₁₀): A manganese analog with similar molecular weight but different solubility and reactivity.
Dicobalt Octacarbonyl (Co₂(CO)₈): A cobalt analog with similar properties.
This compound’s unique properties, such as its low solubility and specific reactivity, make it an exceptional compound in organometallic chemistry .
Eigenschaften
Molekularformel |
C9H3Fe2O9 |
|---|---|
Molekulargewicht |
366.80 g/mol |
IUPAC-Name |
carbon monoxide;iron;iron(3+);methanone |
InChI |
InChI=1S/3CHO.6CO.2Fe/c9*1-2;;/h3*1H;;;;;;;;/q3*-1;;;;;;;;+3 |
InChI-Schlüssel |
CGJSNKHFIBINMR-UHFFFAOYSA-N |
Kanonische SMILES |
[CH-]=O.[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe].[Fe+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,2S,4S,5S,7R,8R,9S,11S)-8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B12055828.png)
![3-Propyl-3-(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B12055829.png)

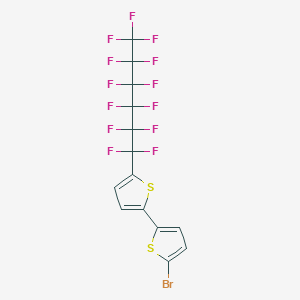
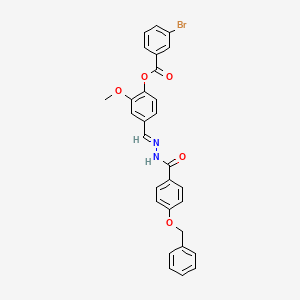
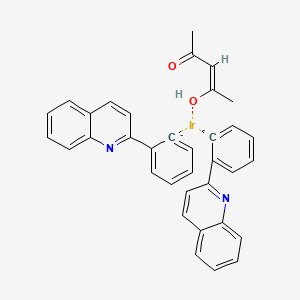
![N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-4-(4,6,8,8-tetramethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinolin-9-yl)butanamide](/img/structure/B12055858.png)


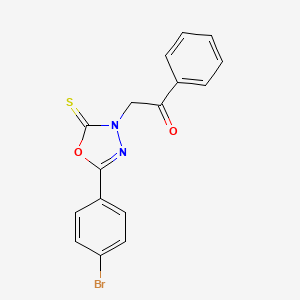

![(2S,3S)-2-[(2S,3S)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)(2H,3H-benzo [e]1,4-dioxin-6-yl)]-3,5,7-trihydroxychroman-4-one](/img/structure/B12055907.png)

